4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid
Overview
Description
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,7-dimethylpyrazole with cyanogen bromide, followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo-triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
- 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Comparison: Compared to its similar compounds, 4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and potential for further derivatization. This makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-4-3-6-9-10-7(8(13)14)5(2)12(6)11-4/h3H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCXJLMOHOXSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380924 | |
Record name | 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-58-3 | |
Record name | 4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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